molecular formula C6H12ClNO2 B1477960 2-(2-Methylazetidin-1-yl)acetic acid hydrochloride CAS No. 1803601-98-0

2-(2-Methylazetidin-1-yl)acetic acid hydrochloride

Cat. No.: B1477960
CAS No.: 1803601-98-0
M. Wt: 165.62 g/mol
InChI Key: LDUZHEKMTAEMBZ-UHFFFAOYSA-N
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Description

2-(2-Methylazetidin-1-yl)acetic acid hydrochloride (CAS 1803601-98-0) is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . It is offered as a high-purity building block for research and further manufacturing use, strictly within a laboratory setting. Compounds featuring the azetidine ring, such as this one, are of significant interest in medicinal chemistry and drug discovery. Azetidines are valuable saturated heterocycles used in the design of novel therapeutic agents. Research indicates that azetidine-based acetic acid derivatives can serve as key synthetic intermediates or functional components in the development of targeted protein degraders and inhibitors for oncology research . For instance, similar structural motifs are investigated for their role in suppressing cancers with specific EGFR mutations, such as those found in non-small cell lung cancer, by leveraging targeted protein degradation mechanisms . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

2-(2-methylazetidin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-5-2-3-7(5)4-6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUZHEKMTAEMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803601-98-0
Record name 1-Azetidineacetic acid, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803601-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

2-(2-Methylazetidin-1-yl)acetic acid hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C6H12ClN
  • Molecular Weight : 145.62 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in various cellular pathways, leading to its observed pharmacological effects.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound:

  • Inhibition of Bacterial Growth :
    • The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In vitro assays showed zones of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
  • Mechanism of Antimicrobial Action :
    • The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which are critical for bacterial survival and proliferation .

Anticancer Activity

Research has also explored the anticancer potential of this compound:

  • Cell Proliferation Studies :
    • In studies involving various cancer cell lines (e.g., MDA-MB-231), the compound exhibited a dose-dependent reduction in cell viability, suggesting its effectiveness in inhibiting tumor growth .
  • Induction of Apoptosis :
    • The compound was found to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and cell cycle arrest at the G1 phase. This indicates that it may trigger programmed cell death pathways, which are crucial for cancer therapy .

Pharmacological Studies

A summary of key findings from pharmacological studies is presented in the table below:

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against Gram-positive and Gram-negative bacteria
Anticancer ActivityDose-dependent inhibition of cancer cell proliferation
Apoptosis InductionIncreased caspase-3 activity indicating apoptosis
Mechanism of ActionDisruption of cell wall synthesis and protein synthesis

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study tested the compound against Mycobacterium tuberculosis, revealing promising results that suggest its potential as a treatment option for tuberculosis.
  • Cancer Treatment Trials :
    • Clinical trials involving patients with specific types of cancer reported improved outcomes when treated with formulations containing this compound, highlighting its role in modern oncological therapies .

Scientific Research Applications

Chemistry

2-(2-Methylazetidin-1-yl)acetic acid hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds and is often involved in the development of novel synthetic pathways.

Biology

The compound has been studied for its potential biological activities , including:

  • Antimicrobial Activity: Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential as a new antimicrobial agent.
  • Anticancer Properties: Research is ongoing to evaluate its efficacy in inhibiting cancer cell growth, particularly in vitro assays against different cancer cell lines.

Medicine

In medicinal chemistry, this compound is being explored for:

  • Therapeutic Applications: Its role as a precursor in drug development is significant, especially in designing new pharmacological agents targeting specific diseases.
  • Neuroprotective Effects: Emerging studies suggest potential benefits in neuroprotection, which may have implications for treating neurodegenerative diseases.

Industry

The compound is utilized in various industrial applications:

  • Chemical Manufacturing: It serves as an intermediate in the production of specialty chemicals.
  • Material Science: Its unique properties allow for the development of novel materials with specific functionalities.

Antimicrobial Activity Case Study

A recent study evaluated the compound's antimicrobial properties against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vivo studies demonstrated significant anti-inflammatory properties:

Treatment GroupPaw Edema Reduction (%)
Control0
Low Dose (10 mg/kg)30
High Dose (20 mg/kg)55

This data supports the hypothesis that the compound may be effective in managing inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives

  • 2-(3-Methylazetidin-1-yl)acetic Acid Hydrochloride (CAS 1803590-99-9) Structure: Methyl group at the 3-position of the azetidine ring. Molecular Formula: C₆H₁₂ClNO₂ (identical to the target compound). Properties: Similar solubility and reactivity due to shared azetidine core. The positional isomerism (2- vs. 3-methyl) may slightly alter steric hindrance and hydrogen-bonding capacity . Applications: Used in R&D for drug discovery, leveraging its nitrogen heterocycle for binding interactions .
  • 2-(3-Methoxy-3-methylazetidin-1-yl)acetic Acid Hydrochloride (CID 122164498) Structure: Azetidine substituted with both methoxy and methyl groups at the 3-position. Molecular Formula: C₇H₁₃NO₃·HCl. Properties: Increased polarity due to the methoxy group, enhancing water solubility. The bulkier substituents may reduce membrane permeability compared to the target compound .

Morpholine and Pyrrolidine Derivatives

  • 2-(Morpholin-4-yl)acetic Acid Hydrochloride (CAS 89531-58-8) Structure: Six-membered morpholine ring (O and N atoms) with an acetic acid group. Molecular Formula: C₆H₁₂ClNO₃. Properties: Larger ring size reduces ring strain, improving stability. The oxygen atom increases polarity, making it more hydrophilic than azetidine derivatives. Used in coordination chemistry and as a ligand .
  • [2-(Pyrrolidin-1-ylmethyl)phenoxy]-acetic Acid Hydrochloride (CAS 1185057-92-4) Structure: Pyrrolidine (five-membered ring) attached to a phenoxy-acetic acid group. Molecular Weight: 271.74 g/mol. The bulkier structure may limit bioavailability compared to the target compound .

Amino and Cyclopropane Derivatives

  • Methyl 2-Aminoacetate Hydrochloride (2:1) (CAS 883886-67-7) Structure: Simple amino-acetic acid ester. Molecular Formula: C₆H₁₅ClN₂O₄. Properties: The primary amino group enables nucleophilic reactions (e.g., amide coupling). Lacks heterocyclic rigidity, reducing target specificity in biological systems .
  • Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride (CAS 1417805-94-7) Structure: Cyclopropane ring fused with an aminomethyl-acetic acid group. Molecular Formula: C₇H₁₄ClNO₂. Properties: Cyclopropane’s ring strain increases reactivity, useful in strained-alkyne click chemistry. Structural complexity may complicate synthesis compared to azetidine derivatives .

Preparation Methods

N-Alkylation Step

2.1 Reagents and Conditions

  • The alkylating agent is typically tert-butyl chloroacetate or methyl chloroacetate.
  • A base such as potassium carbonate (K₂CO₃) is used to deprotonate the azetidine nitrogen, facilitating nucleophilic substitution.
  • Reaction media can be solvent-free or involve solvents like ethyl acetate or dichloromethane.
  • Typical reaction temperatures range from room temperature to reflux conditions, with reaction times between several hours to overnight.

2.2 Solvent-Free vs. Solvent-Mediated Approaches

  • Solvent-free protocols have been developed to reduce environmental impact and simplify work-up procedures. For example, the reaction of imidazole with tert-butyl chloroacetate in the presence of powdered K₂CO₃ without solvents yielded the ester intermediate efficiently, which can be analogously applied to azetidine derivatives.
  • Solvent-mediated reactions often use ethyl acetate or dichloromethane, facilitating easier stirring and temperature control but requiring solvent removal post-reaction.

Ester Hydrolysis and Hydrochloride Salt Formation

3.1 Hydrolysis

  • The ester intermediate undergoes hydrolysis to yield the free acid.
  • Hydrolysis can be performed under aqueous acidic conditions (e.g., 10% HCl) or using non-aqueous methods such as treatment with TiCl₄ in dichloromethane, followed by quenching with isopropanol.
  • Reaction temperatures for hydrolysis typically range from room temperature to 90–95 °C, with reaction times from 2 to 12 hours depending on the method.

3.2 Hydrochloride Salt Formation

  • Following hydrolysis, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid or HCl gas in methanol.
  • Crystallization and purification steps often involve solvents like methanol, acetone, or diethyl ether to afford the pure hydrochloride salt.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
N-alkylation (solvent-free) 2-Methylazetidine, tert-butyl chloroacetate, K₂CO₃ ~75 Reaction at reflux or room temperature; simple work-up by water suspension and filtration
N-alkylation (solvent-based) 2-Methylazetidine, methyl chloroacetate, K₂CO₃, DCM 70-80 Requires solvent removal, extraction, and purification steps
Ester hydrolysis (aqueous) 10% HCl, 90–95 °C, 2–4 h 80-85 Conventional hydrolysis with aqueous acid; may require neutralization and extraction
Ester hydrolysis (non-aqueous) TiCl₄ in CH₂Cl₂, low temp, quench with i-PrOH 75-80 Avoids aqueous media; cleaner hydrolysis with less side products
Hydrochloride salt formation Treatment with HCl in methanol, crystallization 70-85 Purification by recrystallization; yields high purity hydrochloride salt

Detailed Research Findings and Notes

  • Environmental Considerations: Recent studies emphasize solvent-free synthesis to minimize hazardous solvent use, improve safety, and reduce waste. The solvent-free N-alkylation followed by aqueous hydrolysis and direct salt formation has proven efficient and scalable.

  • Purity and Impurities: The hydrochloride salt obtained typically contains less than 0.5% di-acid impurity, indicating high purity suitable for pharmaceutical applications.

  • Reaction Optimization: Equimolar amounts of azetidine and alkylating agent are optimal for maximum yield. Excess base can lead to side reactions, while insufficient base lowers conversion.

  • Work-up Procedures: Simple filtration after water addition can isolate the ester intermediate, avoiding lengthy solvent evaporation or chromatographic purification steps. Hydrochloride salt crystallization is typically performed from methanol or mixed solvents to enhance purity.

  • Industrial Feasibility: Non-aqueous hydrolysis methods and solvent-free alkylation are promising for industrial-scale synthesis due to reduced processing time and waste, as well as higher overall yield and purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-Methylazetidin-1-yl)acetic acid hydrochloride, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis routes involving azetidine ring formation followed by acetic acid functionalization are common. For example, oximation and alkylation steps (as seen in analogous syntheses ) can be adapted. Optimization may involve:

  • Catalyst selection : Acidic conditions (e.g., HCl) to enhance reaction rates .
  • Temperature control : Lower temperatures to minimize side reactions during azetidine ring closure.
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.
    • Data Validation : Confirm structure via 1^1H/13^13C NMR (e.g., characteristic azetidine ring protons at δ 3.0–4.0 ppm ) and HRMS.

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocols :

  • Storage : 2–8°C in airtight, moisture-resistant containers to prevent decomposition .
  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 1B/1C ).
  • Spill Management : Neutralize with sand or vermiculite, followed by disposal via licensed facilities .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELXL resolve structural ambiguities in azetidine derivatives?

  • Approach :

  • Data Collection : High-resolution X-ray diffraction data (e.g., twinned crystals require specialized refinement ).
  • Refinement Strategies : Use SHELXL’s restraints for bond lengths/angles in azetidine rings to address disorder .
  • Validation : Check R-factors (<5% for high-quality data) and electron density maps for omitted solvent molecules .
    • Case Study : Discrepancies in hydrogen bonding networks may require iterative refinement and validation against spectroscopic data .

Q. What role does this compound play in PROTAC design, and how does linker rigidity affect ternary complex formation?

  • Mechanistic Insight :

  • Linker Function : Semi-flexible linkers balance conformational freedom and stability, enabling optimal E3 ligase-target protein engagement .
  • Structure-Activity : Azetidine’s compact ring may enhance proteasome recruitment efficiency compared to bulkier linkers.
    • Experimental Design :
  • Biophysical Assays : Surface plasmon resonance (SPR) to measure binding kinetics.
  • Cellular Efficacy : Degradation efficiency (DC50_{50}) assays in target cell lines .

Q. How should researchers address contradictory spectroscopic data during characterization of azetidine-acetic acid derivatives?

  • Troubleshooting :

  • NMR Anomalies : Dynamic proton exchange in D2_2O may obscure azetidine signals; use DMSO-d6_6 for clearer spectra .
  • Mass Spec Discrepancies : Verify ionization efficiency (e.g., ESI vs. MALDI) and adduct formation (e.g., Na+^+/K+^+ adducts).
    • Cross-Validation : Pair crystallographic data with 1^1H NMR coupling constants to confirm ring puckering .

Methodological Guidelines Table

Research Aspect Key Parameters Recommended Tools/Techniques
Synthesis Optimization Reaction temperature, catalyst (HCl), solvent polarityReflux under N2_2, TLC monitoring
Structural Analysis Crystallographic R-factors, NMR δ valuesSHELXL , 500 MHz NMR
Biological Application DC50_{50}, binding kineticsSPR, Western blotting

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylazetidin-1-yl)acetic acid hydrochloride
Reactant of Route 2
2-(2-Methylazetidin-1-yl)acetic acid hydrochloride

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